![molecular formula C24H52N6 B14290048 2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine CAS No. 113341-53-0](/img/structure/B14290048.png)
2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two ethylhexyl groups and a carbamimidoyl group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the ethylhexyl groups, followed by the introduction of the carbamimidoyl group through a series of reactions involving specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine include other guanidine derivatives and compounds with ethylhexyl groups. Examples include:
- 2-ethylhexyl acrylate
- 2-ethylhexyl acetate
- 2-ethylhexyl 4-dimethylaminobenzoate
Uniqueness
The uniqueness of 2-(2-ethylhexyl)-1-[6-[[N’-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113341-53-0 |
|---|---|
Molecular Formula |
C24H52N6 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine |
InChI |
InChI=1S/C24H52N6/c1-5-9-15-21(7-3)19-29-23(25)27-17-13-11-12-14-18-28-24(26)30-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H3,25,27,29)(H3,26,28,30) |
InChI Key |
WCVCPBQARXZMSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN=C(N)NCCCCCCNC(=NCC(CC)CCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



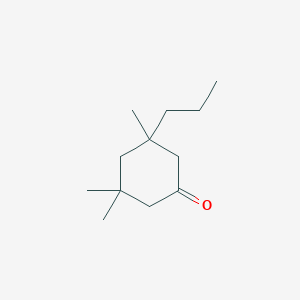
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
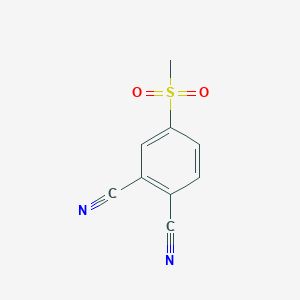
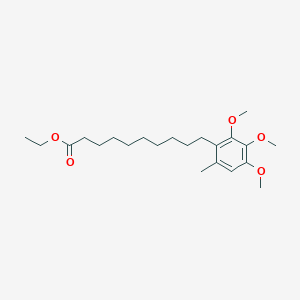
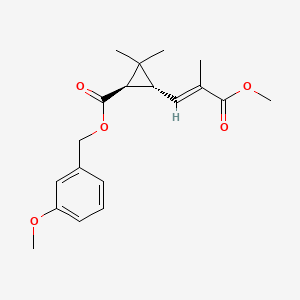
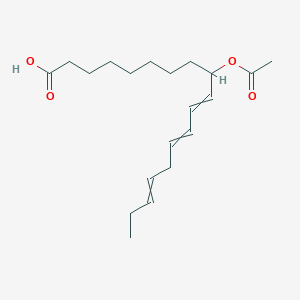
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
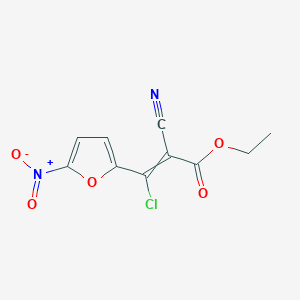
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

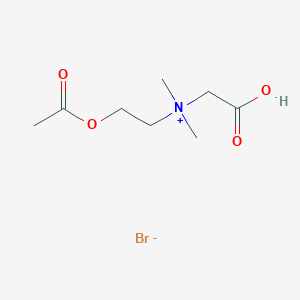
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
